N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule characterized by a benzimidazole-ethyl moiety linked to a substituted isoquinolinecarboxamide scaffold. The benzimidazole group confers aromatic and hydrogen-bonding capabilities, while the methoxyethyl and isoquinoline moieties influence solubility and steric interactions. Structural confirmation of such compounds typically relies on spectroscopic methods (NMR, MS) and X-ray crystallography, as exemplified by related benzimidazole derivatives .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-29-13-12-26-14-17(15-6-2-3-7-16(15)22(26)28)21(27)23-11-10-20-24-18-8-4-5-9-19(18)25-20/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
IEBCFTPVWNYBKX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The isoquinolinecarboxamide moiety is then introduced through further reactions involving specific reagents and conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s methoxyethyl group enhances hydrophilicity compared to the chlorophenyl substituent in , which may improve bioavailability.
Analytical Techniques
Consistent with industry standards, the target compound and its analogs are characterized using:
- NMR Spectroscopy : To verify substituent positions and purity.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, as demonstrated for the hydrazinecarboxamide in .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound is unavailable, structurally related compounds exhibit diverse bioactivities:
- Benzimidazole-quinazoline hybrids () show anticonvulsant activity, suggesting CNS applications.
- Imidazole-pyrrolecarboxamides () are explored for antimicrobial or enzyme-inhibitory roles.
- The target compound’s isoquinolinecarboxamide scaffold may target kinases or G-protein-coupled receptors, given the prevalence of such motifs in drug discovery.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and pharmacological properties based on diverse sources.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 337.5 g/mol. It features a benzimidazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics such as ciprofloxacin and norfloxacin .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Benzimidazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators like p53 and p21. For example, bis(benzimidazole) complexes were found to sensitize melanoma cells to radiation by causing DNA damage that activates apoptotic pathways .
Neuroprotective Effects
Benzimidazole derivatives are also being explored for their neuroprotective effects. Some studies have indicated that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antibacterial Efficacy
In a recent study published in 2023, researchers synthesized several benzimidazole derivatives and tested their antibacterial efficacy. The results showed that compounds with substitutions at the 2-position of the benzimidazole ring exhibited enhanced activity against E. coli and S. aureus, indicating that structural modifications can significantly influence biological activity .
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer mechanisms of benzimidazole-based compounds. It was found that these compounds could effectively induce G2/M phase arrest in cancer cells by upregulating p21 expression, leading to reduced cell proliferation. This suggests their potential as chemotherapeutic agents .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
